2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Description
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₉H₅F₇O, with a molecular weight of 280.11 g/mol (calculated based on atomic weights). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic substitution and coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMLBLEPGFYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Direct Fluorination: : Treating the corresponding phenyl ketone with a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: : Introducing the trifluoromethyl group via electrophilic aromatic substitution reactions using trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Transition Metal-Catalyzed Reactions: : Employing transition metal catalysts such as palladium or copper to facilitate the trifluoromethylation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can reduce the ketone group to an alcohol.
Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl benzoic acid derivatives.
Reduction: : Trifluoromethyl phenyl alcohol.
Substitution: : Amides or other substituted trifluoromethyl compounds.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s properties are influenced by the number and position of fluorine and trifluoromethyl groups. Below is a comparative analysis with structurally related trifluoroacetophenones:
Table 1: Structural Comparison of Trifluoroacetophenone Derivatives
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents increase the electrophilicity of the ketone carbonyl group compared to non-fluorinated analogs. This makes the target compound more reactive toward nucleophilic additions (e.g., Grignard reactions) than derivatives with alkyl or hydroxyl groups .
- This contrasts with smaller substituents like -Cl or -F, which have minimal steric impact .
Physical Properties
- Melting Points: Hydroxy-substituted analogs (e.g., 1-[2,4-dihydroxy-5-benzylphenyl]-trifluoroethanone) exhibit higher melting points (90–114°C) due to hydrogen bonding .
- Solubility: Fluorinated compounds like the target are generally lipophilic but less soluble in water than hydroxylated derivatives (e.g., 1-[2,4-dihydroxyphenyl]-trifluoroethanone) .
Biological Activity
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is a fluorinated organic compound that has garnered interest due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.16 g/mol. The compound features a carbonyl group adjacent to a trifluoromethyl-substituted phenyl ring, which contributes to its chemical reactivity and biological interactions.
Research indicates that compounds with similar fluorinated structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated ketones can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . The inhibition of DHFR can lead to antiproliferative effects in cancer cells.
Anticancer Activity
A study evaluating various fluorinated compounds found that this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was particularly effective against breast cancer and lung cancer cell lines, with IC50 values in the low micromolar range (Table 1) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.1 | Inhibition of DHFR |
| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.3 | Disruption of mitochondrial function |
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects. In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents . This suggests potential applications in neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
In a recent study published in Molecular Pharmacology, researchers treated MCF-7 cells with varying concentrations of the compound. They observed a dose-dependent decrease in cell viability alongside increased markers for apoptosis. Flow cytometry analysis confirmed significant apoptotic cell populations at higher concentrations . -
Neuroprotection in Animal Models :
An animal model study investigated the effects of the compound on oxidative stress-induced neurotoxicity in rats. Results indicated that administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes in tests assessing motor function .
Q & A
Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone derivatives are prepared using this method under anhydrous conditions . Adjustments to the substituents on the aromatic ring (e.g., trifluoromethyl or fluoro groups) require precise stoichiometric control to avoid side reactions.
Q. How is the compound characterized structurally and spectroscopically?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine environments.
- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular weight confirmation (e.g., molecular ion peaks at m/z 266.22 for similar derivatives) .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) are diagnostic .
Q. What safety precautions are necessary during handling?
- Storage : Keep in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the trifluoromethyl group.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and explosion-proof equipment due to flammability risks .
- Waste Disposal : Neutralize residual acyl chlorides with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence reactivity in cross-coupling reactions?
The -CF₃ group at the 3-position of the phenyl ring significantly deactivates the aromatic system, reducing electrophilic substitution rates. However, it enhances stability in radical reactions. Comparative studies of analogs (e.g., 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone) show that nitro groups further decrease reaction yields due to steric and electronic effects .
Q. What challenges arise in scaling up the synthesis of this compound?
Key issues include:
- Catalyst Efficiency : AlCl₃ becomes less effective at larger scales due to moisture sensitivity. Alternatives like FeCl₃ or ionic liquids are being explored .
- Purification : Co-elution of byproducts (e.g., trifluoroacetic acid) during column chromatography requires gradient elution with hexane/ethyl acetate mixtures .
Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?
Discrepancies in boiling points (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone derivatives vs. 466 K for similar compounds) may stem from measurement techniques. Use gas chromatography (GC) with internal standards (e.g., n-alkanes) for calibration. Differential Scanning Calorimetry (DSC) can also validate phase-change data .
Q. What role does this compound play in polymer chemistry?
It serves as a monomer in hyperbranched polymer synthesis . For example, self-polycondensation using trifluoromethanesulfonic acid as a catalyst produces polymers with tunable branching degrees (0–100%), impacting thermal stability and solubility .
Methodological Notes
- Contradiction Analysis : When interpreting spectral data, compare results across multiple techniques (e.g., NMR, IR, MS) to resolve ambiguities caused by fluorine’s strong electronegativity .
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate the impact of temperature, catalyst loading, and solvent polarity on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
